molecular formula C20H14I2N2O2 B11554103 N,N'-benzene-1,2-diylbis(3-iodobenzamide)

N,N'-benzene-1,2-diylbis(3-iodobenzamide)

Cat. No.: B11554103
M. Wt: 568.1 g/mol
InChI Key: IIWHABJRAJGCHH-UHFFFAOYSA-N
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Description

3-IODO-N-[2-(3-IODOBENZAMIDO)PHENYL]BENZAMIDE is an aromatic amide compound. Aromatic amides are known for their wide range of applications in pharmaceuticals, including antibacterial, antiviral, anti-inflammatory, and anti-cancer properties . This compound is particularly interesting due to its unique structure, which includes two iodine atoms attached to benzamide groups.

Preparation Methods

The synthesis of 3-IODO-N-[2-(3-IODOBENZAMIDO)PHENYL]BENZAMIDE typically involves the reaction of 2-iodobenzoic acid with aniline derivatives. The process includes the following steps :

    Synthesis of 2-iodobenzamide: 2-iodobenzoic acid is reacted with ammonia or an amine to form 2-iodobenzamide.

    Formation of 3-iodobenzamide: The 2-iodobenzamide is further iodinated to form 3-iodobenzamide.

    Coupling reaction: The 3-iodobenzamide is then coupled with aniline derivatives under specific conditions to form the final product, 3-IODO-N-[2-(3-IODOBENZAMIDO)PHENYL]BENZAMIDE.

Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and specific reaction conditions.

Chemical Reactions Analysis

3-IODO-N-[2-(3-IODOBENZAMIDO)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Substitution reactions: The iodine atoms can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.

    Oxidation reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products.

    Reduction reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions .

Scientific Research Applications

3-IODO-N-[2-(3-IODOBENZAMIDO)PHENYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-IODO-N-[2-(3-IODOBENZAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it effective as an antibacterial or anti-cancer agent. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

3-IODO-N-[2-(3-IODOBENZAMIDO)PHENYL]BENZAMIDE can be compared with other similar compounds such as 2-iodobenzamide and 2-iodo-N-phenylbenzamide These compounds share similar structures but differ in the position and number of iodine atoms

Similar Compounds

Properties

Molecular Formula

C20H14I2N2O2

Molecular Weight

568.1 g/mol

IUPAC Name

3-iodo-N-[2-[(3-iodobenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H14I2N2O2/c21-15-7-3-5-13(11-15)19(25)23-17-9-1-2-10-18(17)24-20(26)14-6-4-8-16(22)12-14/h1-12H,(H,23,25)(H,24,26)

InChI Key

IIWHABJRAJGCHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)I)NC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

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